3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride
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Overview
Description
3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride is a chemical compound with the molecular formula C14H21NO4•HCl and a molecular weight of 303.78 . This compound is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride involves multiple steps. One common approach starts with the reaction of 3,4-dimethoxyphenylacetic acid with ethylamine to form an intermediate, which is then methylated and further reacted with propionic acid to yield the final product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in its overall structure and applications.
3-(3,4-Dimethoxyphenyl)-L-alanine: Similar in structure but used primarily in peptide synthesis.
Uniqueness: 3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its applications in biochemical research and potential in drug development set it apart from other similar compounds .
Properties
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)ethyl-methylamino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4.ClH/c1-10(15(2)8-7-14(16)17)11-5-6-12(18-3)13(9-11)19-4;/h5-6,9-10H,7-8H2,1-4H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSRWQFKZRNXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N(C)CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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